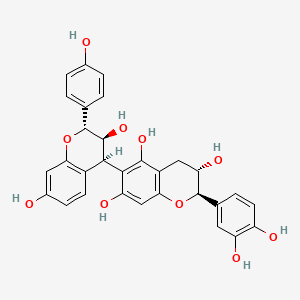

Guibourtinidol-(4alpha->6)-catechin

Description

Structure

3D Structure

Properties

CAS No. |

26277-74-7 |

|---|---|

Molecular Formula |

C30H26O10 |

Molecular Weight |

546.5 g/mol |

IUPAC Name |

(2R,3S)-6-[(2R,3S,4R)-3,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O10/c31-15-4-1-13(2-5-15)30-28(38)25(17-7-6-16(32)10-23(17)40-30)26-21(35)12-24-18(27(26)37)11-22(36)29(39-24)14-3-8-19(33)20(34)9-14/h1-10,12,22,25,28-38H,11H2/t22-,25+,28-,29+,30+/m0/s1 |

InChI Key |

KTNXYFUXAOFFIX-ITWKGUDMSA-N |

SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@@H]([C@H](OC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)O)O)C6=CC(=C(C=C6)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Guibourtinidol 4α >6 Catechin

Botanical Sources and Plant Families Containing the Compound

Research has identified several plant species, primarily within the Leguminosae (Fabaceae) and Bignoniaceae families, as sources of Guibourtinidol-(4α->6)-catechin and related proanthocyanidins (B150500).

Cassia sieberiana, a member of the Caesalpiniaceae family (often included within the broader Leguminosae family), is a well-documented source of Guibourtinidol-(4α->6)-catechin. orientjchem.org Phytochemical analyses have successfully identified this compound in extracts from this plant. orientjchem.org The presence of this and other phenolic compounds, such as (±)-catechin and (-)-epiafzelechin, contributes to the plant's chemical makeup. orientjchem.org Further studies on the root bark of Cassia sieberiana have revealed a complex mixture of flavan-3-ols, including monomers, dimers, and trimers, with subunits of (epi)afzelechin, (ent)cassiaflavan, and (epi)guibourtidinol being identified. researchgate.net

While direct isolation of the specific (4α->6) isomer is not explicitly detailed in all studies, the roots of Senna macranthera have been confirmed to contain a stereoisomer, (2R,3S,4S,2″R,3″S)-guibourtinidol-(4α→8)-catechin. The presence of various proanthocyanidin (B93508) dimers and trimers has also been reported in the roots of this plant. researchgate.net The genus Senna is known for its rich diversity of phytochemicals, including phenolic compounds and flavonoids, which are found in various plant parts such as the leaves, pods, and roots. nih.gov

Pajanelia longifolia, belonging to the Bignoniaceae family, is a deciduous tree found in the Western Ghats of India. nih.gov While detailed phytochemical analyses have confirmed the presence of phenolic compounds and flavonoids in the bark of Pajanelia longifolia, the specific identification of Guibourtinidol-(4α->6)-catechin has not been explicitly reported in the reviewed literature. nih.gov The plant is recognized for its traditional uses and the presence of various bioactive compounds. nih.gov

The genus Rheum, commonly known as rhubarb, encompasses various species that are rich in phenolic compounds, including catechins. researchgate.net Studies on species such as Rheum cordatum have identified the presence of catechins in the roots. researchgate.net However, the current body of scientific literature does not specifically confirm the isolation of Guibourtinidol-(4α->6)-catechin from Rheum species. The phytochemical profile of this genus is complex, containing a wide array of secondary metabolites. researchgate.net

The broader class of proguibourtinidins, to which Guibourtinidol-(4α->6)-catechin belongs, has been identified in other members of the Leguminosae family. For instance, various Acacia species are known to produce guibourtinidol-type tannins. Furthermore, proanthocyanidins have been reported in Cola nitida.

Distribution within Plant Organs (e.g., roots, stem bark, leaves)

The concentration and presence of Guibourtinidol-(4α->6)-catechin and related compounds can vary significantly between different organs of the same plant.

A comparative study on Cassia sieberiana has explicitly identified Guibourtinidol-(4α->6)-catechin in both the root bark and the stem bark. orientjchem.org This research indicates that the chemical composition of the stem bark is nearly identical to that of the root bark in terms of the phenolic compounds present. orientjchem.org The leaves of Cassia sieberiana also contain a variety of phytochemicals, though the specific presence of this dimeric proanthocyanidin is noted in the bark and roots. orientjchem.orgnih.gov

In the case of Senna macranthera, research has pointed to the roots as a primary location for proanthocyanidin dimers and trimers. researchgate.net Studies on other Senna species have also shown that the roots, leaves, and pods are all rich in various phytochemicals. nih.gov

For Pajanelia longifolia, the bark has been a focus of phytochemical investigation, revealing the presence of polyphenols. nih.gov The leaves are also used in traditional practices, suggesting the presence of bioactive compounds. nih.gov

In Rheum species, the roots and rhizomes are the plant parts most commonly analyzed for their chemical constituents, and it is in the roots that catechins have been identified. researchgate.net

Below is a table summarizing the documented occurrence of Guibourtinidol-(4α->6)-catechin and related compounds in the specified plant species and their organs.

| Botanical Source | Family | Plant Organ(s) | Compound(s) Identified |

| Cassia sieberiana | Caesalpiniaceae/Leguminosae | Root Bark, Stem Bark | Guibourtinidol-(4α->6)-catechin, (±)-Catechin, (-)-Epiafzelechin, (Epi)guibourtidinol subunits |

| Senna macranthera | Leguminosae | Roots | Guibourtinidol-(4α→8)-catechin, Proanthocyanidin dimers and trimers |

| Pajanelia longifolia | Bignoniaceae | Bark, Leaves | Phenolic compounds, Flavonoids |

| Rheum species | Polygonaceae | Roots | Catechins |

| Acacia species | Leguminosae | Not specified | Guibourtinidol-type tannins |

| Cola nitida | Malvaceae | Not specified | Proanthocyanidins |

Context of Occurrence with Related Flavan-3-ols and Proanthocyanidins

Guibourtinidol-(4α->6)-catechin does not exist in isolation within its natural source. It is a constituent of a complex mixture of other structurally related flavonoid compounds. The heartwood of Guibourtia coleosperma, a member of the Fabaceae family, is a rich reservoir of various proanthocyanidins, including proguibourtinidins and profisetinidins. prota4u.org

Phytochemical analyses of Guibourtia coleosperma have revealed the presence of several classes of compounds, including flavonoids, terpenoids, and steroids. While specific quantitative data on the co-occurrence of Guibourtinidol-(4α->6)-catechin with other individual flavonoids is not extensively detailed in current literature, qualitative studies confirm its presence alongside a suite of other polyphenolic molecules. The co-existence of these compounds is a testament to the intricate biosynthetic pathways operating within the plant.

Research on the chemical composition of Guibourtia coleosperma has identified the presence of various flavan-3-ols, which are the monomeric building blocks of proanthocyanidins. The specific flavan-3-ol (B1228485), catechin (B1668976), forms one of the constituent units of Guibourtinidol-(4α->6)-catechin itself. It is therefore highly probable that free catechin and its isomers are also present in the heartwood extract.

The following data tables provide a summary of the types of related compounds found in Guibourtia coleosperma and other related plant sources, offering a broader context for the natural occurrence of Guibourtinidol-(4α->6)-catechin.

Table 1: Major Classes of Phytochemicals in Guibourtia coleosperma

| Compound Class | Presence in Guibourtia coleosperma |

| Flavonoids | Confirmed |

| Proanthocyanidins | Confirmed |

| - Proguibourtinidins | Confirmed prota4u.org |

| - Profisetinidins | Confirmed prota4u.org |

| Terpenoids | Confirmed |

| Steroids | Confirmed |

Table 2: Examples of Related Flavan-3-ols and Proanthocyanidins

| Compound Name | Type |

| Catechin | Flavan-3-ol |

| Guibourtinidol (B15215378) | Flavan-3-ol |

| Fisetinidol | Flavan-3-ol |

| Robinetinidol | Flavan-3-ol |

| Procyanidin (B600670) B1 | Proanthocyanidin (dimer) |

| Procyanidin B2 | Proanthocyanidin (dimer) |

Isolation and Advanced Structural Elucidation of Guibourtinidol 4α >6 Catechin

Spectroscopic Characterization for Structural Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique in the analysis of proanthocyanidins (B150500), including Guibourtinidol-(4α->6)-catechin. The UV-Vis spectrum of these compounds is dictated by the phenolic nature of their constituent flavan-3-ol (B1228485) units. Proanthocyanidins typically exhibit two characteristic absorption maxima. mdpi.com

The first, and generally more intense, absorption band appears in the region of 230 nm. A second, broader absorption band is consistently observed around 280 nm. mdpi.com This latter peak is attributed to the π→π* electronic transitions within the A- and B-rings of the catechin (B1668976) and guibourtinidol (B15215378) moieties. The absence of significant absorption at wavelengths longer than 300 nm is characteristic of flavan-3-ols and their oligomers, distinguishing them from other flavonoid classes such as flavonols and flavones which possess more extended conjugation. mdpi.comacs.org

| Absorption Band | Typical Wavelength (λmax) | Associated Electronic Transition |

|---|---|---|

| Band I | ~280 nm | π→π* (A- and B-rings) |

| Band II | ~230 nm | π→π* |

Determination of Relative and Absolute Stereochemistry

The determination of the stereochemistry of Guibourtinidol-(4α->6)-catechin is a multi-step process that relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods like Electronic Circular Dichroism (ECD).

The relative stereochemistry, particularly at the newly formed stereocenters of the interflavanoid linkage (C4 of the guibourtinidol unit and C6 of the catechin unit), is primarily established using 2D NMR experiments, most notably Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space correlations between protons that are in close proximity. The presence or absence of specific NOESY cross-peaks provides definitive evidence for the spatial arrangement of the constituent units. For a (4α→6) linkage, a key NOESY correlation would be expected between the H-4 proton of the guibourtinidol unit and the protons on the A-ring of the catechin unit, confirming the connectivity and the α-orientation of the linkage.

| Technique | Information Obtained | Key Observations |

|---|---|---|

| NOESY (NMR) | Relative stereochemistry of the interflavanoid linkage | Correlation between H-4 (guibourtinidol) and A-ring protons (catechin) |

| ECD | Absolute configuration of stereocenters | Sign of Cotton effects at ~220-240 nm and ~270-280 nm |

Conformational Analysis using Computational and Spectroscopic Methods

The interflavanoid bond in proanthocyanidins is subject to restricted rotation, leading to the existence of conformational isomers, or atropisomers. The study of these conformers is crucial for understanding the three-dimensional structure and biological activity of Guibourtinidol-(4α->6)-catechin. This analysis is typically achieved through a combination of variable-temperature NMR experiments and computational modeling, often using Density Functional Theory (DFT). scielo.brhebmu.edu.cn

Variable-temperature NMR studies can provide insights into the energy barriers of rotation around the interflavanoid bond. scielo.br At lower temperatures, the rotation may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer.

Computational methods, such as DFT, are powerful tools for exploring the conformational landscape of biflavonoids. hebmu.edu.cnnih.gov The process typically involves:

Conformational Search: Identifying all possible low-energy conformations by systematically rotating the interflavanoid bond.

Geometry Optimization: Calculating the optimized geometry and relative energy of each conformer.

Comparison with Experimental Data: The calculated NMR parameters (chemical shifts and coupling constants) and ECD spectra for the lowest energy conformers are then compared with the experimental data. researchgate.netmdpi.com A good correlation between the calculated and experimental data provides strong evidence for the predicted dominant conformation in solution.

| Method | Purpose | Typical Output |

|---|---|---|

| Variable-Temperature NMR | To study the dynamics of conformational exchange | Observation of distinct signals for different conformers at low temperatures |

| DFT Calculations | To model the potential energy surface and predict stable conformers | Optimized 3D structures and relative energies of conformers |

| Integrated Approach | To determine the dominant solution-state conformation | A validated 3D structural model of the molecule |

Chemical Synthesis and Derivatization of Guibourtinidol 4α >6 Catechin and Analogues

Synthetic Routes for Biflavanoids with Guibourtinidol-Catechin Linkages

The synthesis of proanthocyanidins (B150500), including biflavanoids with a Guibourtinidol-(4α->6)-catechin linkage, is a complex undertaking due to the challenges in controlling bond formation and polymerization. bohrium.com Early biomimetic approaches often suffered from a lack of regio- and stereoselectivity, leading to mixtures of isomers and higher oligomers. bohrium.com Modern synthetic efforts have increasingly turned to the use of protected building blocks to achieve more stable oligomeric products. bohrium.com

A key challenge in the synthesis of these biflavanoids is the selective formation of the 4→6 interflavan linkage, as the 4→8 linkage is often the major product. researchgate.net The synthesis of 4→6 condensed catechin (B1668976) dimers has been achieved through strategies that control the reactivity of the nucleophilic and electrophilic catechin units. mdpi.comrsc.org

One notable approach involves the use of a seco-catechin, an acyclic catechin precursor, as the nucleophile. rsc.org This strategy allows for the regioselective union with an electrophilic catechin unit, followed by pyran cyclization to form the desired 4→6 linked dimer. rsc.org This method has been successfully applied to the synthesis of procyanidin (B600670) B6 and catechin-(4α→6)-gallocatechin, demonstrating its potential for creating specific 4→6 linkages. rsc.org

Another strategy to achieve regioselective 4→6 condensation involves intramolecular cyclization. mdpi.com In this method, the 5-hydroxyl group of a catechin nucleophile and the 3-hydroxyl group of a catechin electrophile are connected by a linker, such as azelaic acid. mdpi.com Subsequent intramolecular condensation, often catalyzed by a Lewis acid like SnCl₄, leads to the formation of the 4→6 condensed dimer. mdpi.com The choice of Lewis acid is critical, as others like TMSOTf can lead to undesired side reactions. mdpi.com

The stereochemistry of the C(3)-hydroxyl group on the catechin unit significantly influences the stereochemical outcome of the interflavan bond formation. bohrium.com The use of protecting groups, such as tert-butyldimethylsilyl (TBDMS) and benzyl (B1604629) groups, is crucial for directing the reaction towards the desired product and preventing unwanted side reactions. bohrium.commdpi.com

Table 1: Key Synthetic Strategies for 4→6 Linked Biflavanoids

| Strategy | Description | Key Reagents/Intermediates | Reference |

| seco-Catechin Cyclization | Utilizes an acyclic catechin precursor for regioselective coupling followed by pyran ring formation. | seco-catechin, electrophilic catechin unit | rsc.org |

| Intramolecular Condensation | Connects nucleophilic and electrophilic catechin units with a linker, followed by Lewis acid-catalyzed cyclization. | Azelaic acid linker, SnCl₄ | mdpi.com |

| Protected Building Blocks | Employs protecting groups to enhance stability and control reactivity during condensation. | TBDMS, Benzyl groups | bohrium.com |

Chemical Modification and Derivatization Strategies

The chemical modification of Guibourtinidol-(4α->6)-catechin and its analogues is undertaken to alter their physicochemical properties, such as lipophilicity, and to explore structure-activity relationships.

One common derivatization strategy is esterification . The hydroxyl groups of proanthocyanidins can be esterified with fatty acids to increase their lipophilicity. nih.gov For instance, grape seed proanthocyanidins have been successfully modified by enzymatic esterification with lauric acid using an immobilized lipase. nih.gov This process can lead to the formation of mono-, di-, and trilauroylated derivatives, significantly enhancing their solubility in lipophilic media. nih.gov

Another important modification is sulfitation . This process is often used in industrial applications to increase the water solubility and reduce the viscosity of commercial tannin extracts. mdpi.com Sulfitation of procyanidin dimers can lead to the cleavage of the interflavanyl bond and the introduction of a sulfonic acid group at the C-4 position of the catechin monomer. mdpi.com This reaction is influenced by the stereochemistry of the flavan-3-ol (B1228485) units. mdpi.com

Galloylation , the esterification with gallic acid, is a naturally occurring modification in many proanthocyanidins and can also be a target for synthetic derivatization. nih.gov The presence of galloyl groups can significantly impact the biological activity of the resulting compound.

Table 2: Examples of Chemical Modifications of Proanthocyanidins

| Modification | Reagents/Conditions | Effect on Properties | Reference |

| Esterification (Lipophilization) | Immobilized lipase, Lauric acid | Increased lipophilicity | nih.gov |

| Sulfitation | NaHSO₃, Aqueous medium, Heat | Increased water solubility, Reduced viscosity | mdpi.com |

| Galloylation | Gallic acid derivatives | Altered biological activity | nih.gov |

Characterization of Synthetic Analogues

The structural elucidation of synthetic Guibourtinidol-(4α->6)-catechin analogues relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of these complex molecules. researchgate.netnih.gov One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to determine the connectivity of atoms and the stereochemistry of the biflavanoid. researchgate.netresearchgate.net The chemical shifts and coupling constants of the protons and carbons in the heterocyclic C-rings and the aromatic A- and B-rings provide detailed information about the structure, including the position and stereochemistry of the interflavan linkage. mdpi.comresearchgate.net

Mass Spectrometry (MS) is another indispensable tool for characterizing these compounds. nih.govnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the synthetic analogues and to gain information about their fragmentation patterns. nih.govcapes.gov.br This data helps to confirm the successful synthesis of the target dimer and to identify any byproducts.

Table 3: Spectroscopic Techniques for Characterization

| Technique | Information Obtained | Reference |

| ¹H NMR | Proton environment, coupling constants, stereochemistry | researchgate.netresearchgate.net |

| ¹³C NMR | Carbon skeleton, chemical shifts of individual carbons | researchgate.netresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of protons and carbons, long-range correlations | nih.gov |

| LC-MS | Separation and identification of compounds, molecular weight determination | nih.govnih.gov |

| ESI-MS | Molecular weight confirmation, fragmentation analysis | nih.govcapes.gov.br |

Analytical Methodologies for Identification and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the isolation and analysis of Guibourtinidol-(4alpha->6)-catechin from complex matrices such as plant extracts. These techniques separate the compound from other related molecules, allowing for its precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., PDA, CoulArray)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of proanthocyanidins (B150500) like Guibourtinidol-(4alpha->6)-catechin. When coupled with a Photodiode Array (PDA) detector, HPLC allows for the simultaneous monitoring of the analyte at multiple wavelengths, providing valuable information about its spectral properties and purity. The UV spectrum of catechins and their derivatives is typically observed around 280 nm.

For the analysis of catechins and proanthocyanidins, reversed-phase columns, such as C18, are commonly used. mdpi.com The mobile phase often consists of a gradient mixture of an acidified aqueous solvent (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The acidic conditions are crucial for achieving good peak shape and resolution of these phenolic compounds. mdpi.com

While specific HPLC-PDA methods for Guibourtinidol-(4alpha->6)-catechin are not extensively detailed in publicly available literature, methods developed for other A-type proanthocyanidin (B93508) dimers, such as procyanidin (B600670) A2, can be adapted. These methods are validated for parameters like linearity, precision, and accuracy to ensure reliable quantification. bohrium.com

Table 1: Illustrative HPLC-PDA Method Parameters for A-type Proanthocyanidin Analysis

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of dimeric proanthocyanidins |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 280 nm |

| Column Temperature | 25-30 °C |

This table presents typical parameters and does not represent a specific validated method for Guibourtinidol-(4alpha->6)-catechin.

Coulometric array detection (CoulArray) offers another highly sensitive and selective detection method for HPLC. This electrochemical detector measures the current generated by the oxidation or reduction of the analyte at a series of electrodes set at different potentials. This provides an electrochemical profile of the compound, which can aid in its identification and quantification, especially in complex mixtures where co-elution might be an issue.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, proanthocyanidins like Guibourtinidol-(4alpha->6)-catechin are non-volatile and thermally labile. Therefore, they require a derivatization step to increase their volatility before GC-MS analysis. usda.gov Silylation is a common derivatization technique where the hydroxyl groups of the molecule are converted to trimethylsilyl (B98337) (TMS) ethers.

The derivatized compound can then be separated on a GC column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern, which serves as a molecular fingerprint for identification. While GC-MS is a valuable tool for structural elucidation, it is less commonly used for the routine quantification of proanthocyanidins due to the extra derivatization step and the potential for incomplete derivatization or degradation of larger oligomers. usda.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when coupled with tandem mass spectrometry, is a highly sensitive and selective technique for the identification and quantification of Guibourtinidol-(4alpha->6)-catechin in complex samples. nih.govnih.gov This method combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.

In LC-MS/MS analysis, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting molecular ion is then subjected to fragmentation in the mass spectrometer, producing a characteristic pattern of product ions. This fragmentation pattern is highly specific and allows for unambiguous identification, even at very low concentrations. mdpi.com For quantitative analysis, a technique called multiple reaction monitoring (MRM) is often employed, which provides excellent sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions. mdpi.com

Studies on similar A-type proanthocyanidins have utilized LC-MS/MS to identify and quantify these compounds in various natural extracts. mdpi.com The high resolution and accuracy of modern mass spectrometers further aid in the confirmation of the elemental composition of the molecule.

Table 2: Illustrative LC-MS/MS Parameters for A-type Proanthocyanidin Analysis

| Parameter | Value |

| Chromatography | UPLC/HPLC with reversed-phase C18 column |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion [M-H]⁻ | Specific m/z for Guibourtinidol-(4alpha->6)-catechin |

| Product Ions | Characteristic fragment ions |

This table presents typical parameters and does not represent a specific validated method for Guibourtinidol-(4alpha->6)-catechin.

Spectrophotometric Methods for Total Phenolic Content Assessment (e.g., Folin-Ciocalteu)

The Folin-Ciocalteu assay is a widely used spectrophotometric method for the determination of total phenolic content in a sample. nih.gov This method is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent in an alkaline medium, which results in the formation of a blue-colored complex that can be measured spectrophotometrically. nih.gov

It is important to note that the Folin-Ciocalteu method is not specific for Guibourtinidol-(4alpha->6)-catechin or even for proanthocyanidins. nih.gov It measures the total concentration of phenolic compounds in the sample, and the results are typically expressed as gallic acid equivalents (GAE). nih.gov Therefore, while it can provide a general indication of the phenolic content, it cannot be used for the specific quantification of Guibourtinidol-(4alpha->6)-catechin.

Advanced Analytical Techniques for Complex Mixtures

The analysis of complex mixtures containing various proanthocyanidin oligomers and other polyphenols requires advanced analytical techniques. Techniques such as two-dimensional liquid chromatography (2D-LC) can provide enhanced separation and resolution. In a 2D-LC system, the sample is subjected to two different separation mechanisms, which can help to resolve co-eluting compounds that may not be separated by a single chromatographic run.

Furthermore, the use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown compounds and aid in their identification. nih.gov

Method Validation and Quality Control in Analysis

For any analytical method to be considered reliable, it must undergo a thorough validation process. The validation of analytical methods for Guibourtinidol-(4alpha->6)-catechin, in line with guidelines from bodies like the International Council for Harmonisation (ICH), would involve assessing several key parameters. bohrium.com

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The concentration interval over which the method is precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Quality control (QC) samples are typically analyzed alongside unknown samples to ensure the continued validity of the analytical results. These QC samples are prepared at known concentrations and are used to monitor the performance of the method over time.

Biological Activities and Molecular Mechanisms in Vitro and in Silico Investigations

Antioxidant Activities and Radical Scavenging Mechanisms (in vitro)

The antioxidant properties of proanthocyanidins (B150500) like Guibourtinidol-(4alpha->6)-catechin are among their most studied attributes. These activities are largely due to their chemical structure, which is rich in hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

Standard in vitro assays are used to quantify the radical-scavenging and reducing power of polyphenols. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are two of the most common methods.

Studies on various catechins and procyanidins consistently demonstrate significant activity in these assays. nih.govacademicjournals.org The degree of polymerization has been shown to influence antioxidant capacity. Research on procyanidins from wine has indicated that the antioxidant activity in aqueous phase assays, such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, increases from the monomer (catechin) to the trimer. mdpi.com For instance, the TEAC value for a catechin (B1668976) monomer can double for a dimer and triple for a trimer. mdpi.com This suggests that Guibourtinidol-(4alpha->6)-catechin, as a dimer, would exhibit enhanced aqueous-phase antioxidant activity compared to its single catechin constituents. mdpi.com

The linkage between the catechin units also plays a role. Procyanidin (B600670) dimers with a 4–8 linkage have been observed to have a significantly higher antioxidant efficiency in aqueous phase assays compared to those with a 4–6 linkage. mdpi.com

Interactive Data Table: Antioxidant Activity of Catechins and Procyanidins

| Compound Class | Assay | General Finding | Reference |

| Catechins | DPPH | High radical scavenging activity. | nih.gov |

| Procyanidins | FRAP | Strong ferric reducing power. | mdpi.com |

| Procyanidins | TEAC | Activity increases with polymerization (monomer < dimer < trimer). | mdpi.com |

| Procyanidin Dimers | TEAC | 4–8 linkage shows higher activity than 4–6 linkage in aqueous phase. | mdpi.com |

Modulation of Oxidative Stress Markers (e.g., ROS, GSH, MDA)

Beyond direct radical scavenging, the antioxidant effects of catechins extend to the cellular level by modulating markers of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Key markers include ROS, the antioxidant glutathione (B108866) (GSH), and malondialdehyde (MDA), a product of lipid peroxidation.

In vitro studies on macrophages have shown that (+)-catechin can significantly inhibit the production of intracellular ROS. mdpi.com This action helps to mitigate the damage caused by free radicals and reactive nitrogen species (RNS). mdpi.com By reducing the cellular load of ROS, compounds like Guibourtinidol-(4alpha->6)-catechin are presumed to help maintain cellular redox homeostasis, protecting vital cellular components like lipids, proteins, and DNA from oxidative damage.

Antibacterial Activities and Cellular Targets (in vitro)

Catechins, the building blocks of Guibourtinidol-(4alpha->6)-catechin, exhibit broad-spectrum antibacterial properties, with greater efficacy generally observed against Gram-positive bacteria than Gram-negative bacteria. mdpi.com The primary mechanisms of action involve disruption of bacterial cell structures and key enzymatic processes. rsc.orgbohrium.com

The main antibacterial mechanisms identified for catechins include:

Cell Membrane Disruption: Catechins can bind to and disrupt the bacterial cell membrane, leading to increased permeability and the leakage of essential cytoplasmic contents, ultimately causing cell death. mdpi.combohrium.com

Inhibition of Cell Wall Synthesis: Some catechins, particularly epigallocatechin gallate (EGCG), have been shown to interfere with the synthesis of the bacterial cell wall. bohrium.com

Enzyme Inhibition: Catechins can inhibit critical bacterial enzymes. For example, in silico studies have shown that catechin has the potential to inhibit enzymes like gelatinase and serine protease, which are involved in bacterial quorum sensing systems. nih.gov

Inhibition of Virulence Factors: These compounds can suppress the expression of bacterial virulence factors, including various toxins. rsc.orgbohrium.com

An in vitro study identified catechin as an active antibacterial compound against Enterococcus faecalis, a Gram-positive bacterium. nih.gov

Interactive Data Table: In Vitro Antibacterial Activity of Catechin

| Bacterial Strain | Assay | Result | Concentration | Reference |

| Enterococcus faecalis ATCC 29212 | Minimum Inhibitory Concentration (MIC) | Inhibition of growth | 0.63 µg/mL | nih.gov |

| Enterococcus faecalis ATCC 29212 | Minimum Bactericidal Concentration (MBC) | Killing of bacteria | 1.25 µg/mL | nih.gov |

Anti-inflammatory Activities and Pathway Modulation (in vitro)

Chronic inflammation is linked to numerous diseases, and polyphenols like catechins are known to possess anti-inflammatory properties. These effects are primarily achieved by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Regulation of Inflammatory Factors (e.g., IL-1β, IL-6, TNF-α)

In vitro studies have consistently demonstrated that catechins can suppress the expression and production of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

One study investigated the effect of catechin on 3T3-L1 adipocytes stimulated by TNF-α. The results showed that catechin significantly inhibited the gene expression of pro-inflammatory cytokines, including IL-1β and IL-6. nih.gov This inhibition helps to dampen the inflammatory cascade. Furthermore, catechin was found to enhance the expression of anti-inflammatory cytokines like IL-10. nih.gov This dual action of suppressing pro-inflammatory signals while boosting anti-inflammatory ones highlights its potent immunomodulatory potential.

Interactive Data Table: Effect of Catechin on Pro-inflammatory Cytokine Expression

| Cell Line | Stimulant | Cytokine | Effect | Concentration Range | Reference |

| 3T3-L1 Adipocytes | TNF-α | IL-1β | Inhibited gene expression | 10–100 µg/mL | nih.gov |

| 3T3-L1 Adipocytes | TNF-α | IL-6 | Inhibited gene expression | 10–100 µg/mL | nih.gov |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | TNF-α | Inhibition | Not specified | mdpi.com |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | IL-6 | Inhibition | Not specified | mdpi.com |

Influence on Signaling Pathways (e.g., PI3K/AKT/NF-κB)

Direct experimental evidence detailing the specific influence of Guibourtinidol-(4alpha->6)-catechin on the PI3K/AKT/NF-κB signaling pathway is not extensively documented in current scientific literature. However, the broader class of catechins and related polyphenols has been shown to modulate various signaling cascades, including the NF-κB pathway, which is crucial in regulating inflammatory responses. For instance, some catechins are known to exert anti-inflammatory effects by inhibiting the activation of NF-κB. This modulation can occur through various mechanisms, including the inhibition of upstream kinases that are part of the PI3K/AKT pathway. Given that extracts from Guibourtia species, which contain proanthocyanidins, have demonstrated anti-inflammatory properties, it is plausible that Guibourtinidol-(4alpha->6)-catechin could contribute to such activities, potentially through interaction with these signaling pathways. Further research is necessary to elucidate the precise mechanisms and confirm this hypothesis.

In Silico Studies for Target Prediction and Molecular Docking

In silico methods, such as molecular docking, are powerful tools for predicting the potential molecular targets of a compound and understanding its binding interactions. While specific molecular docking studies focused solely on Guibourtinidol-(4alpha->6)-catechin are not widely available, research on similar catechin derivatives provides a framework for its potential interactions.

Molecular docking simulations with various catechin derivatives have been performed to explore their binding affinity to a range of protein targets. These studies are instrumental in identifying potential mechanisms of action for new drug development. For example, docking studies on catechins have identified potential interactions with proteins involved in inflammation and bacterial cell wall synthesis. These computational analyses predict the binding energy and the specific amino acid residues involved in the interaction, offering clues to the compound's biological function.

Table 1: Illustrative Example of Molecular Docking Data for Catechin Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |

| Catechin | Protein X | -7.5 | TYR123, ASP45, LEU67 |

| Epicatechin | Protein Y | -8.2 | SER89, PHE101, ARG210 |

| Gallocatechin | Protein Z | -8.5 | GLN55, TRP98, ILE112 |

Note: This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies and does not represent actual data for Guibourtinidol-(4alpha->6)-catechin.

Future in silico studies focusing specifically on Guibourtinidol-(4alpha->6)-catechin would be invaluable in predicting its biological targets and guiding further experimental validation.

Other Documented In Vitro Biological Effects (e.g., astringent properties)

Guibourtinidol-(4alpha->6)-catechin belongs to the class of tannins, which are well-known for their astringent properties. researchgate.net Astringency is the sensation of dryness or puckering in the mouth, which is caused by the precipitation of salivary proteins by tannins. researchgate.net This interaction is a key characteristic of many proanthocyanidins.

Beyond astringency, extracts from plants of the Guibourtia genus, which are sources of proanthocyanidins like Guibourtinidol-(4alpha->6)-catechin, have been shown to possess various in vitro biological activities. For example, extracts from Guibourtia tessmannii have demonstrated antioxidant and free radical scavenging abilities. globalscienceresearchjournals.org These effects are attributed to the presence of phenolic compounds, including tannins and flavonoids. globalscienceresearchjournals.org Studies on Guibourtia coleosperma have also indicated potential antimalarial and antioxidant activities of its extracts. researchgate.net While these studies investigate complex extracts rather than the isolated compound, they suggest the potential for Guibourtinidol-(4alpha->6)-catechin to contribute to these observed effects.

Table 2: Summary of Investigated In Vitro Biological Activities of Guibourtia Extracts

| Guibourtia Species | Extract Type | Investigated In Vitro Activity | Reference |

| Guibourtia tessmannii | Aqueous and Hydroethanolic | Antioxidant, Free Radical Scavenging | globalscienceresearchjournals.org |

| Guibourtia coleosperma | Aqueous and Organic | Antimalarial, Antioxidant | researchgate.net |

Further research focusing on the isolation and in vitro testing of Guibourtinidol-(4alpha->6)-catechin is required to definitively characterize its specific biological effects.

Stability and Biotransformation Studies in Vitro Context

Stability under Varying pH Conditions

The stability of proanthocyanidins (B150500) is significantly influenced by pH. In acidic environments, which are often used during extraction processes, the interflavan bond of proanthocyanidins like Guibourtinidol-(4α→6)-catechin can undergo cleavage. This acid-catalyzed degradation is a well-documented characteristic of these compounds.

Conversely, under neutral and alkaline conditions, proanthocyanidins can undergo structural rearrangements and degradation. Studies on related proanthocyanidin (B93508) dimers have shown that incubation in solutions with pH values around 7.4 can lead to a decrease in their concentration over time, indicating instability in environments mimicking physiological pH. The specific degradation kinetics of Guibourtinidol-(4α→6)-catechin under varying pH conditions have not been extensively detailed in publicly available research.

Transformation in Cell Culture Media and Epimerization

When studying the biological effects of compounds in vitro, their stability and potential transformation within the cell culture medium are crucial considerations. Proanthocyanidins have been observed to degrade or transform in these complex media, which can affect the interpretation of experimental results.

Epimerization, the change in configuration at one of several chiral centers in a molecule, is a known transformation for catechins, the building blocks of Guibourtinidol-(4α→6)-catechin. For instance, (-)-epicatechin (B1671481) can convert to (-)-catechin. While this process is documented for the monomeric units, the specific epimerization behavior of the Guibourtinidol-(4α→6)-catechin dimer within cell culture media remains an area for further investigation.

In Vitro Metabolic Pathways (e.g., methylation, glucuronidation, sulfation, ring-fission)

The in vitro metabolism of proanthocyanidins provides insight into how the body might process these compounds. The primary metabolic pathways for polyphenols include methylation, glucuronidation, and sulfation, which are phase II metabolic reactions aimed at increasing their water solubility and facilitating excretion.

For proanthocyanidin dimers, studies have indicated that they can be metabolized by gut microbiota, leading to the fission of the interflavan bond and subsequent degradation into smaller phenolic compounds. These resulting smaller molecules can then be absorbed and undergo further metabolism by the host's enzymes. The specific metabolites resulting from the in vitro degradation and metabolism of Guibourtinidol-(4α→6)-catechin have not been fully elucidated in the available scientific literature.

Influence of Extraction and Processing on Compound Stability

The methods used to extract and process plant materials rich in proanthocyanidins can significantly impact the stability and final composition of the extract. The use of acidic solvents, while effective for extraction, can also promote the degradation of these compounds, as mentioned earlier.

Furthermore, thermal processing, such as heating during extraction or concentration steps, can lead to the degradation and transformation of proanthocyanidins. The stability of Guibourtinidol-(4α→6)-catechin during common food processing techniques or laboratory extraction procedures is a critical factor for preserving its integrity and potential bioactivity. The choice of solvent, temperature, and pH during extraction are all pivotal parameters that need to be optimized to minimize the degradation of this specific dimer.

Structure Activity Relationship Investigations

Impact of Hydroxylation Patterns on Biological Activities

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are primary determinants of the biological activity of proanthocyanidins (B150500). These groups, particularly those on the B-ring, are crucial for the molecule's antioxidant capacity through their ability to donate hydrogen atoms and scavenge free radicals. mdpi.com

The A-ring hydroxylation, typically at the 5 and 7 positions, also contributes to the molecule's activity. Both guibourtinidol (B15215378) and catechin (B1668976) units in this dimer possess the standard 7-hydroxyl group on the A-ring, and the catechin unit also has a 5-hydroxyl group, further influencing its biological properties.

| Monomeric Unit | A-Ring Hydroxylation | B-Ring Hydroxylation | C-Ring Hydroxylation |

|---|---|---|---|

| Guibourtinidol | 7-OH | 4'-OH | 3-OH |

| Catechin | 5-OH, 7-OH | 3',4'-OH | 3-OH |

Role of Interflavanoid Linkages (4α->6 vs. other linkages) on Activity

Proanthocyanidins are classified based on the nature of the linkage between their constituent flavan-3-ol (B1228485) monomers. The most common are B-type proanthocyanidins, which feature a single C-C bond, typically between the C4 of the "upper" unit and either the C8 or C6 of the "lower" unit. nih.gov Guibourtinidol-(4α->6)-catechin is a B-type procyanidin (B600670) with a specific C4→C6 linkage. A-type proanthocyanidins possess an additional ether linkage. nih.gov

The position of the interflavanoid bond (e.g., 4→6 vs. 4→8) influences the three-dimensional structure and flexibility of the molecule, which in turn can affect its biological activity. While C4→C8 linkages are generally more common, the C4→C6 linkage, as seen in Guibourtinidol-(4α->6)-catechin, creates a more compact structure. This structural difference can impact how the molecule interacts with proteins and cell membranes.

While extensive research has compared A-type and B-type procyanidins, with some studies indicating that A-type dimers may be better absorbed than B-type dimers, there is less direct comparative data on the specific biological activities of 4→6 versus 4→8 linked isomers. nih.gov However, the existence of various isomers with different linkages in nature suggests that each may have distinct biological roles. For instance, a study on an isomer, ent-guibourtinidol-(4β→6)-catechin, highlighted its potential immunomodulatory effects, indicating that the linkage type is a key determinant of activity. researchgate.net The stereochemistry of the linkage (α vs. β) further adds to the structural diversity and potential for varied biological outcomes.

| Linkage Type | Description | Example Compound |

|---|---|---|

| B-type (4→6) | Single C-C bond between C4 of the upper unit and C6 of the lower unit. | Guibourtinidol-(4α->6)-catechin |

| B-type (4→8) | Single C-C bond between C4 of the upper unit and C8 of the lower unit. | Procyanidin B2 (epicatechin-(4β→8)-epicatechin) |

| A-type | Double linkage involving a C-C bond and an ether bond. | Procyanidin A2 (epicatechin-(2β→O→7, 4β→8)-epicatechin) |

Comparison with Monomeric Flavan-3-ols and Other Proanthocyanidins

The degree of polymerization is a crucial factor in the structure-activity relationship of proanthocyanidins. Biological activity does not always increase linearly with size.

Compared to their monomeric constituents, guibourtinidol and catechin, dimeric proanthocyanidins like Guibourtinidol-(4α->6)-catechin often exhibit distinct or enhanced biological activities. While monomers are generally more readily absorbed, studies have shown that dimers and even trimers can be absorbed into the bloodstream, allowing them to exert systemic effects. nih.govcambridge.org

In some cases, polymerization enhances bioactivity. For example, a study on a polycondensate of catechin found that the polymer had significantly higher α-glucosidase inhibitory activity and cellular antioxidant activity compared to monomeric catechin, which was attributed to the polymer's enhanced binding capacity to enzymes and cellular membranes. plos.org Other research has indicated that the inhibitory activity against certain enzymes, like angiotensin-converting enzyme (ACE), increases with the degree of polymerization, reaching a maximum with pentamers and hexamers. researchgate.net Conversely, some studies suggest that for certain activities, such as radical scavenging, the number of hydroxyl groups is more critical than the degree of polymerization itself. nih.gov The bioavailability of larger proanthocyanidins is limited, and they are often metabolized by gut microbiota into smaller phenolic compounds which are then absorbed. researchgate.net

| Compound Type | General Bioavailability | Reported Activity Highlights |

|---|---|---|

| Monomeric Flavan-3-ols (e.g., Catechin) | Generally higher absorption than polymers. nih.gov | Potent antioxidant activity. nih.gov Can be rapidly metabolized. nih.gov |

| Dimeric Proanthocyanidins (e.g., Guibourtinidol-(4α->6)-catechin) | Can be absorbed intact, though to a lesser extent than monomers. nih.govresearchgate.net | May possess enhanced or different activities compared to monomers (e.g., enzyme inhibition). plos.org Conserves biological activity after absorption as they are not always metabolized in the same way as monomers. nih.gov |

| Oligomeric/Polymeric Proanthocyanidins | Absorption decreases as size increases; larger polymers are often metabolized by gut microbiota. researchgate.net | Activity can increase with polymerization up to a certain size for specific targets (e.g., ACE inhibition). researchgate.net May exhibit higher antiviral effects than monomers. mdpi.com |

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Guibourtinidol-(4alpha->6)-catechin is a specific A-type proanthocyanidin (B93508) dimer, a class of polyphenolic compounds found in various plant species. Structurally, it consists of a guibourtinidol (B15215378) unit linked to a catechin (B1668976) unit through an alpha-oriented C4-C6 bond and an additional ether linkage. This double linkage is characteristic of A-type proanthocyanidins (B150500) and imparts a more rigid structure compared to their B-type counterparts.

The current scientific understanding of Guibourtinidol-(4alpha->6)-catechin is primarily based on its isolation and identification from natural sources, particularly from the heartwood and bark of plant species belonging to the Guibourtia (e.g., Guibourtia coleosperma) and Cassia (e.g., Cassia abbreviata) genera. Studies on extracts rich in proanthocyanidins, including those containing guibourtinidol derivatives, have indicated a range of biological activities. These extracts have demonstrated notable antioxidant properties. For example, a proanthocyanidin-rich extract from Cassia abbreviata, which contains (epi)-guibourtinidol and its oligomers, has shown significant antioxidant and hepatoprotective effects in vivo. nih.gov

While research has highlighted the biological potential of extracts containing this compound, studies focusing specifically on the isolated Guibourtinidol-(4alpha->6)-catechin are limited. General studies on A-type proanthocyanidin dimers suggest they possess antioxidant capabilities, although some research indicates that B-type dimers may exhibit higher radical scavenging activity in aqueous systems. nih.gov However, in lipid-rich environments, A-type dimers may have comparable or even greater antioxidant efficacy. nih.gov Furthermore, research on the bioavailability of A-type procyanidin (B600670) dimers indicates they can be absorbed from the small intestine, and importantly, they appear to be absorbed in their native form without undergoing the conjugation or methylation that many other flavonoids experience. nih.gov This suggests that they may retain their biological activity after absorption. nih.gov

| Compound Name | Chemical Class | Key Identified Sources |

| Guibourtinidol-(4alpha->6)-catechin | A-type Proanthocyanidin Dimer | Guibourtia coleosperma, Cassia abbreviata |

| Guibourtinidol | Flavan-3-ol (B1228485) | Guibourtia spp., Cassia spp. |

| Catechin | Flavan-3-ol | Widespread in plants |

Identified Research Gaps and Challenges

Despite its presence in botanicals with traditional medicinal uses, Guibourtinidol-(4alpha->6)-catechin remains a relatively understudied compound. The primary research gap is the lack of studies on the isolated, purified compound. Most of the available biological data pertains to complex plant extracts, making it difficult to attribute specific activities directly to Guibourtinidol-(4alpha->6)-catechin.

A significant challenge is the difficulty in isolating or synthesizing sufficient quantities of this specific dimer for comprehensive biological screening. The structural complexity, including multiple chiral centers and the characteristic A-type linkage, makes its total synthesis a formidable task. While general methods for the synthesis of A-type proanthocyanidins exist, they often result in mixtures of isomers, further complicating purification and characterization.

Furthermore, there is a dearth of information on the specific metabolic fate and pharmacokinetic profile of Guibourtinidol-(4alpha->6)-catechin. While general A-type dimers are known to be absorbed, the specific absorption, distribution, metabolism, and excretion (ADME) parameters for this compound are unknown.

Directions for Advanced Mechanistic Studies (in vitro/in silico)

Future research should prioritize in vitro and in silico studies to elucidate the specific mechanisms of action of Guibourtinidol-(4alpha->6)-catechin. A crucial first step would be to develop a reliable method for its isolation or stereoselective synthesis to obtain a pure standard.

Once available, a battery of in vitro assays could be employed to investigate its biological activities. These should include a range of antioxidant assays to compare its efficacy against different reactive oxygen species. Furthermore, its potential as an enzyme inhibitor could be explored against key targets implicated in various diseases, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory potential, lipoxygenases, and matrix metalloproteinases.

In silico studies, such as molecular docking, could be used to predict the binding affinity of Guibourtinidol-(4alpha->6)-catechin to various protein targets. This computational approach could help to prioritize experimental studies and provide insights into the structural basis of its potential biological activities. For instance, docking studies could explore its interaction with the active sites of inflammatory enzymes or with proteins involved in cell signaling pathways.

Potential for Derivatization in Chemical Biology and Material Sciences

The structural framework of Guibourtinidol-(4alpha->6)-catechin presents intriguing possibilities for derivatization in both chemical biology and material sciences. The presence of multiple hydroxyl groups provides reactive sites for chemical modification.

In chemical biology, derivatization could be used to create molecular probes to study its biological targets and mechanisms of action. For example, attaching a fluorescent tag or a biotin (B1667282) moiety could enable the visualization of its cellular uptake and localization, as well as the identification of its protein binding partners. Furthermore, the synthesis of simplified analogues could help to identify the key structural features responsible for its biological activity, guiding the design of more potent and selective compounds.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Guibourtinidol-(4α→6)-catechin in complex matrices?

- Methodological Answer : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for high sensitivity and specificity. Parameters such as ionization mode (e.g., ESI±), column type (e.g., C18), and gradient elution should be optimized to separate this compound from structurally similar flavonoids. Quantitative analysis requires calibration curves with authentic standards, and purity must be verified via UV/Vis or NMR . For structural confirmation, compare fragmentation patterns with literature or databases like Reaxys/SciFinder .

Q. How should researchers address reproducibility challenges in synthesizing Guibourtinidol-(4α→6)-catechin?

- Methodological Answer : Document reaction conditions exhaustively, including solvent purity, temperature control (±0.5°C), catalyst concentration, and reaction time. Use inert atmospheres (e.g., argon) to prevent oxidation. For novel synthetic routes, characterize intermediates via HRMS and 2D-NMR (e.g., HSQC, HMBC) to confirm regioselectivity at the 4α→6 linkage. Cross-validate results with independent replicates and share raw spectral data in supplementary materials .

Q. What criteria determine whether Guibourtinidol-(4α→6)-catechin is a novel compound versus a previously reported isomer?

- Methodological Answer : Perform a systematic SciFinder/Reaxys search using SMILES or InChI keys. Compare experimental data (e.g., melting point, [α]D, NMR chemical shifts) with literature values. If discrepancies exceed ±5% for NMR or ±2°C for melting points, conduct X-ray crystallography to unambiguously assign stereochemistry .

Advanced Research Questions

Q. How can contradictory bioactivity data for Guibourtinidol-(4α→6)-catechin across studies be resolved?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:

- Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Validate compound stability under experimental conditions via LC-MS monitoring.

- Use isothermal titration calorimetry (ITC) to confirm binding constants if targeting specific proteins.

- Address confounding factors (e.g., endotoxin contamination in cell-based assays) via Limulus amebocyte lysate testing .

Q. What strategies optimize the isolation of Guibourtinidol-(4α→6)-catechin from natural sources with minimal degradation?

- Methodological Answer :

- Extraction : Use cold methanol/water (70:30 v/v) with 0.1% formic acid to stabilize labile catechins.

- Purification : Combine size-exclusion chromatography (Sephadex LH-20) with reverse-phase HPLC (pH 2.5–3.0 to suppress oxidation).

- Storage : Lyophilize purified fractions and store under nitrogen at −80°C with desiccants. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Q. How should researchers design experiments to elucidate the metabolic pathways of Guibourtinidol-(4α→6)-catechin in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolites via LC-MS/MS.

- Model Systems : Use hepatic microsomes or recombinant CYP450 enzymes to identify phase I metabolites. For phase II, incubate with UDP-glucuronosyltransferase isoforms.

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish artifact peaks from true metabolites. Validate findings using knockout animal models or specific enzyme inhibitors .

Data Interpretation & Reporting

Q. What statistical approaches are appropriate for dose-response studies involving Guibourtinidol-(4α→6)-catechin?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit via R² and residual plots. For transcriptomic/proteomic data, apply false discovery rate (FDR) correction (q < 0.05) and pathway enrichment analysis (KEGG/GO) .

Q. How to address discrepancies between computational predictions and experimental results for Guibourtinidol-(4α→6)-catechin’s molecular targets?

- Methodological Answer :

- Validation : Perform molecular dynamics simulations (≥100 ns) to assess docking pose stability.

- Experimental : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements.

- Contextual Factors : Evaluate cellular permeability (e.g., Caco-2 assays) and off-target effects via kinome-wide profiling .

Ethical & Reproducibility Considerations

Q. What minimal data must be included in publications to ensure reproducibility of Guibourtinidol-(4α→6)-catechin research?

- Methodological Answer :

- Synthesis : Detailed procedures, including yields, spectral data (NMR/HRMS), and chromatograms (HPLC purity ≥95%).

- Bioassays : Positive/negative controls, exact concentrations (molarity), and vehicle effects.

- Data Availability : Deposit raw data in repositories like Zenodo or Figshare. Reference prior studies critically, avoiding excessive self-citation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.